molecular formula C16H17N3OS B6425583 (2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035022-30-9

(2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B6425583
CAS RN: 2035022-30-9
M. Wt: 299.4 g/mol
InChI Key: FVZBEKOWYSZNAW-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrazolo[1,5-a]pyrazine ring, which is a bicyclic system consisting of two nitrogen-containing rings. It also has a thiophene ring, which is a five-membered ring with one sulfur atom, and a prop-2-en-1-one group, which is an α,β-unsaturated carbonyl .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures can be synthesized through various methods. For example, compounds with a thiophene and α,β-unsaturated carbonyl group can be formed by a Horner-Emmons-Wadsworth reaction .


Molecular Structure Analysis

The molecule contains several functional groups that can participate in different types of reactions. The α,β-unsaturated carbonyl group can undergo addition reactions, and the thiophene ring can participate in electrophilic aromatic substitution reactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the α,β-unsaturated carbonyl group and the thiophene ring. The α,β-unsaturated carbonyl group is a good Michael acceptor, and the thiophene ring can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group would make the compound polar, and the aromatic rings could contribute to its stability .

Future Directions

Compounds with similar structures have been studied for their potential biological activities . Therefore, this compound could be of interest in medicinal chemistry or material science.

properties

IUPAC Name

(E)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-16(6-5-14-2-1-9-21-14)18-7-8-19-13(11-18)10-15(17-19)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8,11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZBEKOWYSZNAW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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